Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate
Description
Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate (CAS: 2060009-02-9) is a chlorosulfonyl-substituted indole derivative with the molecular formula C₁₆H₁₄ClNO₄S and a molecular weight of 351.80 g/mol . The compound features a benzyl carboxylate group at position 1 and a chlorosulfonyl (-SO₂Cl) moiety at position 7 of the indole core. Limited data on its specific applications are available, but its structural features suggest utility in nucleophilic substitution reactions due to the electrophilic nature of the chlorosulfonyl group.
Properties
Molecular Formula |
C16H14ClNO4S |
|---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
benzyl 7-chlorosulfonyl-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C16H14ClNO4S/c17-23(20,21)14-8-4-7-13-9-10-18(15(13)14)16(19)22-11-12-5-2-1-3-6-12/h1-8H,9-11H2 |
InChI Key |
YMSLOHQXRMCLFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=CC=C2S(=O)(=O)Cl)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The synthesis often begins with benzyl 2,3-dihydro-1H-indole-1-carboxylate , which can be prepared by:
- Protection of the indoline nitrogen with a benzyl carboxylate group via reaction with benzyl chloroformate under basic conditions.
- Reduction of indole to indoline if starting from indole.
Chlorosulfonylation at the 7-Position
The key step is the introduction of the chlorosulfonyl group (-SO2Cl) selectively at the 7-position of the indoline ring. This is typically achieved by:
- Reagent: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) under controlled temperature.
- Solvent: An inert solvent such as dichloromethane or chloroform.
- Conditions: Low temperature (0 to 5 °C) to avoid polysubstitution or degradation.
- Mechanism: Electrophilic aromatic substitution targeting the activated aromatic ring of the indoline, with the 7-position favored due to electronic and steric factors.
Purification and Characterization
- The crude product is purified by recrystallization or chromatography.
- Characterization is done by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm substitution pattern and purity.
Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | N-protection (carboxylation) | Benzyl chloroformate, base (e.g., triethylamine), solvent (THF) | Benzyl 2,3-dihydro-1H-indole-1-carboxylate |
| 2 | Chlorosulfonylation | Chlorosulfonic acid or sulfuryl chloride, low temperature, inert solvent | This compound |
Comparative Analysis of Preparation Methods
| Aspect | Chlorosulfonic Acid Method | Sulfuryl Chloride Method |
|---|---|---|
| Reactivity | Highly reactive, requires strict temperature control | Slightly milder, may offer better selectivity |
| Reaction Conditions | Low temperature (0–5 °C), inert atmosphere | Similar temperature, inert atmosphere |
| Side Reactions | Possible over-chlorosulfonylation or ring sulfonation | Less prone to polysubstitution |
| Ease of Handling | Corrosive, requires careful handling | Also corrosive but often easier to handle |
| Yield and Purity | Moderate to high yields with proper control | Comparable yields, sometimes cleaner products |
Research Findings and Optimization Notes
- Regioselectivity: The 7-position chlorosulfonylation is favored due to the electron density distribution on the indoline ring, which can be influenced by the benzyl carboxylate protecting group on nitrogen, directing electrophilic substitution away from the nitrogen-substituted position.
- One-Pot Synthesis: Recent studies on related indole derivatives suggest that combining intermediate steps (e.g., hydroxylation and acylation) in one pot can improve efficiency, but for chlorosulfonylation, isolation of the protected indoline is typically preferred to avoid side reactions.
- Safety and Handling: Chlorosulfonylation reagents are highly corrosive and require strict moisture control and appropriate personal protective equipment.
- Scale-Up Considerations: Temperature control and slow addition of chlorosulfonylating agents are critical to avoid decomposition or side reactions during larger scale synthesis.
Summary Table of Key Physical and Chemical Data
| Property | Data |
|---|---|
| Molecular Formula | C16H12ClNO4S (approximate) |
| Molecular Weight | ~349 g/mol (estimated based on structure) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform |
| Stability | Stable under dry, inert atmosphere; sensitive to moisture |
Chemical Reactions Analysis
Types of Reactions
Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.
Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted indole derivatives.
Scientific Research Applications
Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular functions, leading to the compound’s biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and related indole derivatives:
Key Observations:
- Positional Isomerism : The nitro-substituted analog (CAS 1710628-73-1) has a chlorosulfonyl group at position 5 and a nitro group at position 7, whereas the target compound has chlorosulfonyl at position 7. This positional difference alters electronic and steric effects, influencing reactivity toward nucleophiles .
- Functional Group Diversity : The 7-chloro-3-methylindole derivative (CAS 16381-48-9) replaces the chlorosulfonyl group with a chloro substituent and introduces a carboxylic acid at position 2. This renders it more suitable for acid-catalyzed reactions (e.g., esterification) rather than sulfonamide formation .
- Complexity: The indoline derivative () features multiple bulky substituents (e.g., Boc-protected amines, guanidino groups), enabling specific biological interactions, such as HIV-1 inhibition, which are absent in simpler chlorosulfonyl indoles .
Research Findings and Trends
- Positional Effects : Chlorosulfonyl groups at position 7 (target) vs. 5 (nitro analog) lead to distinct electronic profiles. Position 7’s proximity to the indole nitrogen may enhance electrophilicity, favoring reactions with sterically demanding nucleophiles .
- Biological Activity : While the target compound’s applications are underexplored, structurally related chlorosulfonyl indoles are increasingly studied as protease inhibitors or kinase modulators .
Biological Activity
Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHClNOS
- Molecular Weight : 351.8 g/mol
The presence of the chlorosulfonyl group enhances its reactivity, making it a valuable intermediate in organic synthesis and a candidate for various biological applications .
Mechanisms of Biological Activity
This compound exhibits a range of biological activities attributed to its structural characteristics. The chlorosulfonyl group allows for nucleophilic substitution reactions, which can lead to the formation of various biologically active derivatives.
Anticancer Activity
Research has indicated that indole derivatives, including this compound, can exhibit anticancer properties. For instance, studies have shown that related indole compounds can induce apoptosis and autophagy in cancer cells by targeting lysosomes . The mechanism often involves the modulation of signaling pathways that control cell survival and death.
Study 1: Antitumor Effects
A study focused on indole derivatives demonstrated that compounds similar to this compound exhibited significant inhibitory effects on cancer cell migration and proliferation. Specifically, compounds were tested in vitro against various cancer cell lines, showing IC50 values indicative of potent activity .
Study 2: Mechanistic Insights
Another investigation into the biological activity of indole derivatives revealed that they could activate specific cellular pathways leading to apoptosis in hepatocellular carcinoma cells. This study highlighted the importance of structure-activity relationships (SAR) in optimizing compounds for enhanced efficacy against cancer .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with other indole derivatives is useful. The following table summarizes key features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzyl 5-(chlorosulfonyl)-1H-indole-1-carboxylate | Similar indole structure with chlorosulfonyl group | Anticancer activity |
| Ethyl 5-chloro-1H-indole-2-carboxylate | Indole structure with ethoxy group | Moderate antimicrobial activity |
| Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine | Indole with bromine substituent | Enhanced biological activity due to pyrrolidine moiety |
This comparative analysis indicates that while many indole derivatives exhibit biological activities, the chlorosulfonyl group in this compound may confer unique reactivity and potency against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
